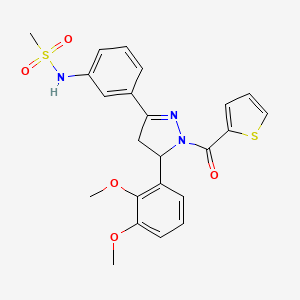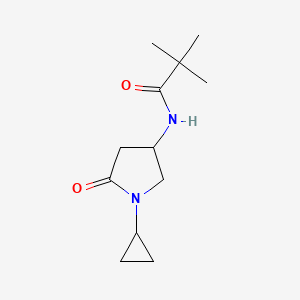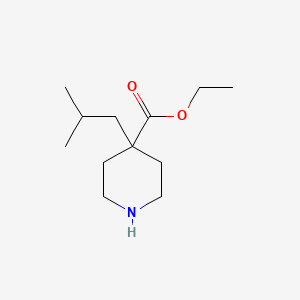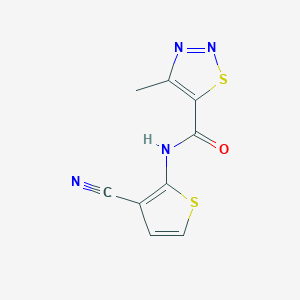![molecular formula C25H25NO4S B2710706 ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-76-0](/img/structure/B2710706.png)
ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Synthesis Analysis
The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be quite diverse, depending on the specific substituents attached to the thiophene ring. For example, thiophene derivatives can undergo various types of reactions such as condensation, cyclization, and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary greatly depending on the specific substituents attached to the thiophene ring. For example, the melting point of a specific thiophene derivative was reported to be 145-146°C .Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds structurally similar to ethyl 2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate have been synthesized and tested for their biological activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives showed excellent antibacterial and antifungal properties, along with profound antioxidant potential. The antimicrobial and antioxidant studies indicate these compounds' relevance in developing therapeutic agents (K. Raghavendra et al., 2016).
Anticancer Potential
Another area of research is the synthesis of novel heterocycles using thiophene-incorporated thioureido substituents as precursors. These compounds, such as ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, were evaluated for their anticancer activity against colon HCT-116 human cancer cell line, showing potent activity (M. Abdel-Motaal et al., 2020).
Orientations Futures
Thiophene derivatives continue to be a focus of research due to their wide range of properties and applications. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . As such, the development of new synthetic methods and the discovery of novel thiophene derivatives with enhanced properties and applications is a promising area of future research .
Propriétés
IUPAC Name |
ethyl 2-[(2-phenoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO4S/c1-2-29-25(28)22-19-14-7-4-8-16-21(19)31-24(22)26-23(27)18-13-9-10-15-20(18)30-17-11-5-3-6-12-17/h3,5-6,9-13,15H,2,4,7-8,14,16H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQFCHUKEWKOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2710625.png)

![methyl 4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)benzoate](/img/structure/B2710627.png)



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2710637.png)

![(5-Fluorobenzo[b]thiophen-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2710639.png)


![Methyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2710642.png)

